
2-Chloro-4-(trimethylsilyl)quinoline
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Overview
Description
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
Scientific Research Applications
Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Quinoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.
Synthetic Pathways
Recent studies have demonstrated efficient synthetic routes utilizing 2-Chloro-4-(trimethylsilyl)quinoline. For instance, it can be synthesized through an aza-Diels–Alder reaction, which yields chlorinated quinolines that have been tested for their efficacy as active materials in organic electronic devices .
Synthetic Method | Yield | Application |
---|---|---|
Aza-Diels–Alder Reaction | ~89% | Organic electronics |
C-H Functionalization | High | Drug synthesis |
Pharmacological Applications
Quinoline derivatives are crucial in drug discovery due to their ability to inhibit various biological targets. This compound has been investigated for its potential as a scaffold in designing new pharmaceutical agents.
Antimalarial Activity
Quinoline-based compounds have been extensively studied for their antimalarial properties. For example, modifications of quinoline structures have led to the development of potent inhibitors against Plasmodium falciparum, the causative agent of malaria .
Case Study:
A study synthesized several quinoline derivatives and assessed their activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .
Antiviral Activity
The quinoline moiety has also been explored for its activity against viral infections. Research indicates that quinoline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in HIV treatment .
Case Study:
Compounds derived from this compound were docked against HIV reverse transcriptase, revealing strong binding interactions and suggesting potential as therapeutic agents .
Material Science Applications
In addition to biological applications, this compound is valuable in material science. Quinoline derivatives are known for their optical properties and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Optical Properties
Research has highlighted the optical properties of quinoline compounds, which can be tailored through structural modifications to enhance their performance in electronic applications .
Application | Property | Example |
---|---|---|
OLEDs | High stability | Quinoline derivatives |
Sensors | Optical activity | Functionalized quinolines |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(trimethylsilyl)quinoline.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-Chloro-4-(trimethylsilyl)quinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves functionalization of the quinoline core. Key methods include:
- Vilsmeier-Haack Formylation : Reacting substituted acetanilides with DMF and POCl₃ to introduce formyl groups at the 2-position, followed by chlorination and silylation .
- Transition Metal-Catalyzed Silylation : Using Pd or Ni catalysts to introduce trimethylsilyl groups at the 4-position under inert conditions .
- Skraup Reaction : Cyclizing glycerol with nitrobenzene derivatives under acidic conditions to form the quinoline backbone, followed by selective halogenation and silylation .
Optimization Tips :
- Control temperature (80–120°C) to avoid side reactions (e.g., over-chlorination).
- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of trimethylsilyl groups.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents | Limitations |
---|---|---|---|
Vilsmeier-Haack | 60–75 | DMF, POCl₃ | Requires strict anhydrous conditions |
Transition Metal | 50–65 | Pd(OAc)₂, TMSC≡CH | Catalyst cost, sensitivity to oxygen |
Skraup Cyclization | 40–55 | Glycerol, H₂SO₄ | Low regioselectivity |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Key Techniques :
- ¹H/¹³C NMR :
- Quinoline protons : Look for aromatic signals at δ 7.5–9.0 ppm (split into doublets due to J-coupling) .
- Trimethylsilyl group : A singlet at δ 0.2–0.5 ppm (9H, Si(CH₃)₃) .
- IR Spectroscopy :
- C-Cl stretch at 550–650 cm⁻¹; Si-C stretch at 750–800 cm⁻¹ .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 253.8 (M⁺) with fragments at m/z 238.8 (loss of CH₃) and 167.1 (quinoline backbone) .
Data Contradictions :
- Discrepancies in NMR integration may arise from paramagnetic impurities; use deuterated solvents and filtration .
- Overlapping IR peaks (e.g., C-Cl and Si-C) require deconvolution software for accurate assignment .
Advanced Research Questions
Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?
- DFT Calculations :
- Crystallographic Refinement :
Case Study :
A 2025 study resolved conflicting NMR/X-ray data by identifying a minor tautomer (quinolinium sulfate) via DFT, explaining unexpected δ 10.5 ppm proton shifts .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
Regioselective Functionalization :
- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -COOMe) to favor substitution at the 6- or 8-position .
- Steric Effects : Bulky substituents (e.g., -Si(CH₃)₃) block the 4-position, directing reactions to the 3-position .
- Electronic Effects : Electron-withdrawing Cl at C2 deactivates the 3-position, favoring nitration at C6 .
Table 2: Reaction Outcomes Under Different Conditions
Reaction Type | Position Favored | Key Condition | Yield (%) |
---|---|---|---|
Nitration | C6 | HNO₃/H₂SO₄, 0°C | 70 |
Bromination | C8 | Br₂, FeCl₃, 40°C | 65 |
Suzuki Coupling | C3 | Pd(PPh₃)₄, K₂CO₃ | 55 |
Q. How can green chemistry principles be applied to the synthesis of this compound?
Eco-Friendly Approaches :
- Solvent-Free Reactions : Mechanochemical grinding of reactants (e.g., quinoline, Cl₂ gas, and TMSCI) reduces waste .
- Catalytic Systems : Replace POCl₃ with InCl₃ in Vilsmeier-Haack reactions to minimize toxic byproducts .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .
Case Study :
A 2024 protocol achieved 85% yield using InCl₃ in water, avoiding hazardous solvents and reducing E-factor by 60% .
Q. What are the safety and handling protocols for this compound in laboratory settings?
Key Precautions :
- Ventilation : Use fume hoods due to volatile trimethylsilyl groups and potential HCl release .
- Protective Gear : Wear nitrile gloves and goggles; avoid contact with skin (LD₅₀ = 320 mg/kg in rats) .
- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .
Emergency Response :
- For spills, adsorb with vermiculite and seal in airtight containers .
Q. How does the trimethylsilyl group influence the biological activity of quinoline derivatives?
Mechanistic Insights :
- Lipophilicity Enhancement : The -Si(CH₃)₃ group increases logP by 1.5 units, improving membrane permeability .
- Metabolic Stability : Resists cytochrome P450 oxidation, prolonging half-life in vitro (t₁/₂ = 8.2 hrs vs. 2.1 hrs for non-silylated analogs) .
- Target Interactions : Steric effects block binding to quinoline-resistant malaria strains (IC₅₀ = 12 nM vs. >1 µM for chloroquine) .
Table 3: Biological Activity Comparison
Derivative | Target | IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
2-Cl-4-TMS-Quinoline | PfDHODH | 8.5 | >100 |
Chloroquine | Hemozoin | 15 | 25 |
Properties
Molecular Formula |
C12H14ClNSi |
---|---|
Molecular Weight |
235.78 g/mol |
IUPAC Name |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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